Ethyl 4-(2,5-dichloro-phenoxy)butanoate
Description
Structure
3D Structure
Properties
CAS No. |
1443350-02-4 |
|---|---|
Molecular Formula |
C12H14Cl2O3 |
Molecular Weight |
277.14 g/mol |
IUPAC Name |
ethyl 4-(2,5-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-16-12(15)4-3-7-17-11-8-9(13)5-6-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
RSXRBWXWCREGRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ethyl 4 2,5 Dichloro Phenoxy Butanoate
Esterification Routes for Phenoxybutanoic Acid Precursors
The final step in producing Ethyl 4-(2,5-dichloro-phenoxy)butanoate is the esterification of its carboxylic acid precursor, 4-(2,5-dichlorophenoxy)butanoic acid, with ethanol. This can be accomplished through various established methods.
The most common classical method for this conversion is the Fischer-Speier esterification. nih.govusda.gov This reaction involves heating the carboxylic acid (4-(2,5-dichlorophenoxy)butanoic acid) with an excess of ethanol in the presence of a strong acid catalyst. nih.govyoutube.com The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution. nih.gov
Reaction Mechanism:
Protonation: The acid catalyst (commonly concentrated sulfuric acid, H₂SO₄, or dry hydrogen chloride, HCl) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. nih.govyoutube.com
Nucleophilic Attack: A molecule of ethanol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. usda.gov
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. nih.gov
Elimination: The elimination of a water molecule from the tetrahedral intermediate generates a protonated ester. nih.gov
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound, and water. usda.gov
To favor the formation of the ester, the equilibrium of this reversible reaction is typically shifted towards the products by using a large excess of the alcohol (ethanol) or by removing water as it is formed. youtube.comacs.org Another classical approach involves converting the carboxylic acid into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then readily reacts with ethanol to form the ester, producing hydrogen chloride as a byproduct. acs.orgresearchgate.net
Modern synthetic chemistry has moved towards developing more efficient and environmentally benign catalytic systems for esterification. These strategies often involve heterogeneous catalysts that can be easily recovered and recycled.
Solid Acid Catalysts: Inorganic solid supports are frequently used to create powerful and reusable acid catalysts. Examples include:
Silica Chloride: This reagent has proven to be an efficient catalyst for the esterification of carboxylic acids with alcohols.
Macroporous Polymeric Acid Catalysts: These catalysts allow for the direct esterification of carboxylic acids and alcohols at moderate temperatures (50 to 80°C) without the need to remove water, achieving high yields.
Phenolsulfonic acid-formaldehyde (PSF) resin: This porous solid-acid catalyst has shown excellent performance in the esterification of fatty acids, even without a solvent.
Other advanced catalytic systems include the use of hafnium(IV) or zirconium(IV) salts for direct ester condensation. nii.ac.jp These methods offer advantages such as milder reaction conditions, easier product purification, and reduced corrosive waste compared to classical techniques.
Table 1: Comparison of Esterification Techniques
| Feature | Classical Esterification (Fischer) | Advanced Catalytic Esterification |
|---|---|---|
| Catalyst | Concentrated H₂SO₄, HCl, TsOH nih.gov | Silica chloride, Polymeric resins, Metal salts (e.g., Zr, Hf) nii.ac.jp |
| Conditions | High temperature, excess alcohol acs.org | Often milder temperatures, may not require water removal |
| Catalyst Recovery | Difficult; requires neutralization | Easy; filtration |
| Byproducts | Acidic and corrosive waste | Minimal waste |
| Environmental Impact | Moderate to high | Low |
Synthesis of 4-(2,5-dichlorophenoxy)butanoic Acid (Precursor to this compound)
There are two primary retrosynthetic approaches to forming the dichlorophenoxy ether linkage.
A) Williamson Ether Synthesis Approach: This is a widely used method for forming ethers. It involves the reaction of a phenoxide with an alkyl halide. For the synthesis of 4-(2,5-dichlorophenoxy)butanoic acid, this would involve:
Formation of the sodium or potassium salt of 2,5-dichlorophenol (B122974) by treating it with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Nucleophilic substitution reaction of the resulting 2,5-dichlorophenoxide with a molecule containing the four-carbon chain and a suitable leaving group. A common reactant for this is γ-butyrolactone.
A known process for a similar compound, γ-(2:4-dichlorophenoxy)-butyric acid, involves heating an alkali metal salt of 2:4-dichlorophenol with butyrolactone under anhydrous conditions, often at temperatures between 140-210°C. chemrxiv.org This reaction directly installs both the ether linkage and the carboxylic acid functionality (after workup). A similar approach can be used with 2,5-dichlorophenol.
B) Chlorination of a Phenoxy Precursor: An alternative strategy involves introducing the chlorine atoms onto a pre-formed phenoxybutanoic acid molecule. This is analogous to one of the manufacturing processes for the herbicide 2,4-D, where phenoxyacetic acid is chlorinated. researchgate.net In this pathway, 4-phenoxybutanoic acid would be reacted with a chlorinating agent to install the two chlorine atoms at the 2 and 5 positions of the phenyl ring. The selectivity of this chlorination can be challenging and may lead to a mixture of isomers.
The term "elongation" in this context primarily refers to the strategy of attaching a pre-existing four-carbon chain to the dichlorophenol moiety. As mentioned above, the reaction of 2,5-dichlorophenoxide with γ-butyrolactone is a highly effective method that introduces the complete butanoic acid chain in a single step. chemrxiv.org
Another common C4 building block is ethyl 4-bromobutanoate. The reaction of sodium 2,5-dichlorophenoxide with this alkyl halide would directly produce the target molecule, this compound, via a Williamson ether synthesis followed by esterification in a one-pot or sequential process.
While multi-step chain elongation methods exist in organic synthesis (such as the malonic ester synthesis), for industrial-scale production, the use of C4 synthons like γ-butyrolactone or 4-halobutanoic acid derivatives is generally more direct and economically viable. masterorganicchemistry.com
Derivatization Reactions of this compound
This compound, as an ester, can undergo several derivatization reactions at the ester functional group. These transformations are fundamental in organic chemistry and allow for the synthesis of a variety of related compounds.
Hydrolysis: This is the reverse of esterification. The ester can be cleaved back into its constituent carboxylic acid (4-(2,5-dichlorophenoxy)butanoic acid) and ethanol. nih.govnii.ac.jp This reaction is a key degradation pathway for phenoxy acid esters in aqueous environments. nih.gov The hydrolysis can be catalyzed by either acid or base. chemrxiv.org Alkaline hydrolysis is typically faster and irreversible, as the resulting carboxylate anion is not susceptible to nucleophilic attack. The rate of hydrolysis is influenced by factors such as pH and temperature. nih.gov
Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alcohol group. masterorganicchemistry.com By reacting this compound with a different alcohol (e.g., methanol (B129727) or butanol) in the presence of an acid or base catalyst, one can synthesize the corresponding methyl or butyl esters. youtube.commasterorganicchemistry.com The reaction equilibrium is typically driven by using the new alcohol as the solvent. masterorganicchemistry.com
Amidation: Esters can react with primary or secondary amines to form amides. This reaction often requires heating or catalysis. Modern methods for the direct amidation of esters include using reagents like potassium tert-butoxide or employing solvent-free mechanochemical techniques such as ball milling. chemrxiv.orgresearchgate.net This would convert this compound into the corresponding N-substituted or N,N-disubstituted 4-(2,5-dichlorophenoxy)butanamide.
Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. The reduction of this compound would yield 4-(2,5-dichlorophenoxy)butan-1-ol, converting the ester functionality into a primary alcohol.
Table 2: Summary of Derivatization Reactions
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₂O, H⁺ or OH⁻ catalyst nih.gov | Carboxylic Acid |
| Transesterification | R'OH, H⁺ or R'O⁻ catalyst masterorganicchemistry.com | New Ester |
| Amidation | R'₂NH, heat or catalyst chemrxiv.org | Amide |
| Reduction | LiAlH₄, then H₂O | Primary Alcohol |
Conversion to Corresponding Hydrazide Derivatives
The initial and pivotal step in the derivatization of this compound is its conversion to the corresponding hydrazide. This transformation is typically achieved through a nucleophilic acyl substitution reaction with hydrazine hydrate. The ester is refluxed with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol. researchgate.netajchem-a.com This reaction efficiently replaces the ethoxy group (-OEt) of the ester with a hydrazinyl group (-NHNH₂), yielding 4-(2,5-dichlorophenoxy)butanehydrazide. researchgate.net This hydrazide is a crucial intermediate, as the presence of the reactive -NHNH₂ group allows for a wide array of subsequent cyclization and condensation reactions to form various heterocyclic structures. nih.gov
Synthesis of Novel Heterocyclic Structures (e.g., imidazolidine-4-one, thiazolidine-4-one, triazoles)
The 4-(2,5-dichlorophenoxy)butanehydrazide intermediate is a key building block for synthesizing a variety of five-membered heterocyclic rings with potential biological significance.
Imidazolidine-4-ones: The synthesis of imidazolidine-4-one derivatives begins with the condensation of the parent hydrazide with various substituted aromatic aldehydes. This reaction forms Schiff base intermediates known as hydrazones. researchgate.net Subsequent cyclization of these hydrazones with an amino acid, such as Phenylalanine, in a suitable solvent yields the target 1,3-imidazolidine-4-one structures. researchgate.netnih.govresearchgate.net
Thiazolidine-4-ones: Similar to the synthesis of imidazolidinones, the first step is the formation of hydrazone intermediates from the parent hydrazide and aromatic aldehydes. researchgate.net These hydrazones are then subjected to a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). This reaction leads to the formation of the thiazolidine-4-one ring system. researchgate.netump.edu.pl The sulfur atom from thioglycolic acid is incorporated into the heterocyclic ring, and the reaction proceeds via the removal of a water molecule. ajchem-a.com
Triazoles: The 4-(2,5-dichlorophenoxy)butanehydrazide is also a precursor for the synthesis of 1,2,4-triazole derivatives. A common pathway involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazide intermediates (discussed in 2.3.3). researchgate.net These thiosemicarbazides can then undergo base-catalyzed intramolecular cyclization, where the elimination of a water molecule and hydrogen sulfide leads to the formation of the stable 1,2,4-triazole ring. researchgate.netnepjol.info
| Starting Material | Reagents | Intermediate | Final Heterocycle |
| 4-(2,5-dichlorophenoxy)butanehydrazide | 1. Aromatic Aldehyde2. Phenylalanine | Hydrazone | Imidazolidine-4-one |
| 4-(2,5-dichlorophenoxy)butanehydrazide | 1. Aromatic Aldehyde2. Thioglycolic Acid | Hydrazone | Thiazolidine-4-one |
| 4-(2,5-dichlorophenoxy)butanehydrazide | 1. Isothiocyanate2. Base (e.g., NaOH) | Thiosemicarbazide | 1,2,4-Triazole |
Formation of Thiosemicarbazides and Subsequent Cyclocondensation Reactions
The formation of thiosemicarbazides is a critical step for accessing certain classes of sulfur and nitrogen-containing heterocycles. The process begins by reacting 4-(2,5-dichlorophenoxy)butanehydrazide with various aryl or alkyl isothiocyanates. nih.govcyprusjmedsci.com This addition reaction typically occurs by heating the reactants in an alcoholic solvent, resulting in the formation of N-substituted thiosemicarbazide derivatives. cyprusjmedsci.com
These thiosemicarbazides are versatile intermediates for further cyclization reactions. researchgate.net A prominent example is their cyclocondensation to form substituted 1,2,4-triazoles. By heating the thiosemicarbazide in the presence of an aqueous base, such as sodium hydroxide or potassium hydroxide, an intramolecular cyclization is induced. researchgate.netdovepress.com This reaction results in the formation of a 1,2,4-triazole-3-thione ring system, which is a key scaffold in medicinal chemistry.
Green Chemistry Principles in the Synthesis of this compound and Analogues
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve efficiency, and enhance safety. The synthesis of aryloxyalkanoic acid derivatives, including this compound and its analogues, has been a subject of such improvements.
Solvent-Free Reaction Conditions
One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of related compounds. jetir.org For instance, the synthesis of galloyl hydrazide, a precursor for triazoles, has been achieved using a one-pot, solventless microwave-assisted method. chemmethod.com These approaches not only reduce chemical waste but can also lead to shorter reaction times and simpler product work-up procedures. Catalyst-free synthesis of carboxylic acid derivatives has also been demonstrated under ambient, solvent-free conditions. rsc.org
Utilization of Solid Supports and Heterogeneous Catalysis
The use of solid-supported reagents and heterogeneous catalysts offers significant advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved reaction stability. In the synthesis of 1,2,4-triazole derivatives, a pathway accessible from phenoxybutanoates, the use of HClO₄-SiO₂ as a solid acid catalyst has been reported. nih.gov This heterogeneous catalyst proved effective under solvent-free conditions and could be recycled multiple times without a significant loss of activity, showcasing a sustainable synthetic route. nih.gov
Microwave-Assisted Synthesis Enhancements
Table Comparing Conventional vs. Microwave-Assisted Synthesis
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |
| Benzimidazole Synthesis | > 30 minutes | ~10 minutes | Often Higher |
| Aryloxyacetate Synthesis | 2.5 hours | Several minutes | Significant |
| Hydrazide Synthesis | 6 hours (reflux) | Shorter times reported | Often Higher |
Advanced Spectroscopic and Structural Elucidation of Ethyl 4 2,5 Dichloro Phenoxy Butanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy provides unparalleled insight into the molecular framework of Ethyl 4-(2,5-dichloro-phenoxy)butanoate by mapping the chemical environments of its constituent protons and carbon atoms.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the butanoate chain, and the dichlorophenoxy ring.
The ethyl group protons are expected to appear as a triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.15 ppm (OCH₂), arising from coupling with each other.
The protons of the butanoate chain will show characteristic shifts. The methylene (B1212753) group adjacent to the ester oxygen (C4-H₂) is anticipated to resonate around 4.05 ppm as a triplet, being deshielded by the neighboring oxygen atom. The methylene group at the C3 position (C3-H₂) should appear as a quintet around 2.15 ppm, and the methylene group at the C2 position (C2-H₂) is expected to be a triplet around 2.50 ppm.
The aromatic protons on the 2,5-dichlorophenoxy ring will be observed in the downfield region. The proton at the C6 position (H-6) is expected to appear as a doublet around 7.20 ppm. The proton at the C4 position (H-4) should resonate as a doublet of doublets around 7.05 ppm, and the proton at the C3 position (H-3) is predicted to be a doublet around 6.90 ppm. The specific coupling patterns will be influenced by the adjacent protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl-CH₃ | ~1.25 | Triplet |
| Ethyl-OCH₂ | ~4.15 | Quartet |
| C2-H₂ | ~2.50 | Triplet |
| C3-H₂ | ~2.15 | Quintet |
| C4-H₂ | ~4.05 | Triplet |
| H-3 (Aromatic) | ~6.90 | Doublet |
| H-4 (Aromatic) | ~7.05 | Doublet of Doublets |
| H-6 (Aromatic) | ~7.20 | Doublet |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound.
The carbonyl carbon of the ester group is the most deshielded and is expected to appear at approximately 173 ppm. The carbons of the ethyl group are predicted at around 14 ppm (CH₃) and 61 ppm (OCH₂).
The butanoate chain carbons are expected at approximately 30 ppm (C2), 24 ppm (C3), and 67 ppm (C4), with the C4 carbon being significantly deshielded due to the adjacent ether oxygen.
The aromatic carbons of the dichlorophenoxy ring will have distinct chemical shifts influenced by the chlorine and ether substituents. The carbon bearing the ether linkage (C1) is predicted around 155 ppm. The chlorine-substituted carbons (C2 and C5) are expected to resonate near 128 ppm and 126 ppm, respectively. The remaining aromatic carbons (C3, C4, and C6) are predicted to appear in the range of 115-130 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl-CH₃ | ~14 |
| Ethyl-OCH₂ | ~61 |
| C2 | ~30 |
| C3 | ~24 |
| C4 | ~67 |
| C=O (Ester) | ~173 |
| C1 (Aromatic) | ~155 |
| C2 (Aromatic) | ~128 |
| C3 (Aromatic) | ~115 |
| C4 (Aromatic) | ~130 |
| C5 (Aromatic) | ~126 |
| C6 (Aromatic) | ~129 |
While direct experimental 2D NMR data is not available, these techniques are crucial for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between coupled protons. For instance, it would show a cross-peak between the ethyl CH₃ and OCH₂ protons, confirming their connectivity. It would also map the couplings within the butanoate chain (C2-H₂ to C3-H₂ and C3-H₂ to C4-H₂) and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum, for example, confirming the assignments of the various CH₂ groups in the butanoate chain and the CH groups in the aromatic ring.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key HMBC correlations would be expected from the ethyl OCH₂ protons to the ester carbonyl carbon, and from the C4-H₂ protons to the C1 carbon of the aromatic ring, confirming the ether linkage.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.hmdb.ca
The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. hmdb.ca
A strong absorption peak is expected around 1735 cm⁻¹ , which is characteristic of the C=O (ester) stretching vibration. The presence of the ether linkage is indicated by C-O-C stretching vibrations, which would likely appear in the region of 1250-1050 cm⁻¹ .
The aromatic ring will exhibit C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic protons would be observed around 3100-3000 cm⁻¹ , while the aliphatic C-H stretching of the ethyl and butanoate groups would appear in the 3000-2850 cm⁻¹ range. The C-Cl stretching vibrations from the dichlorophenoxy group are expected in the fingerprint region, typically below 800 cm⁻¹ .
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| C=O (Ester) Stretch | ~1735 |
| C-O-C (Ether) Stretch | ~1250-1050 |
| C=C (Aromatic) Stretch | ~1600-1450 |
| C-H (Aromatic) Stretch | ~3100-3000 |
| C-H (Aliphatic) Stretch | ~3000-2850 |
| C-Cl Stretch | < 800 |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula of the compound. For this compound (C₁₂H₁₄Cl₂O₃), the exact mass can be calculated. The presence of two chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. wikipedia.org
The fragmentation pattern in the mass spectrum would provide further structural evidence. Key fragmentation pathways would likely involve the cleavage of the ester and ether bonds. Common fragments would include the loss of the ethoxy group (-OCH₂CH₃), the cleavage of the butanoate side chain, and the formation of the dichlorophenoxy cation.
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For this compound, MS/MS analysis provides invaluable information for its structural confirmation. The fragmentation patterns of ethyl esters and phenoxyalkanoic acid derivatives have been well-documented, allowing for a predictive analysis of the target molecule. acs.orglibretexts.orgacs.orgnih.govdiva-portal.org
Upon ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]+, the precursor ion is selected and subjected to collision-induced dissociation (CID). The fragmentation of the ethyl butanoate portion of the molecule is expected to follow characteristic pathways observed for other ethyl esters. acs.orglibretexts.org A common fragmentation is the McLafferty rearrangement, which would result in a neutral loss of ethene (C2H4) from the ethyl group. acs.org Another predictable fragmentation is the loss of the ethoxy group (-OCH2CH3) or the entire ethyl butanoate side chain.
The fragmentation of the dichlorophenoxy moiety can be inferred from studies on related phenoxy acid herbicides. scispec.co.thwaters.comresearchgate.net Cleavage of the ether bond is a likely fragmentation pathway, leading to the formation of a dichlorophenoxy radical or a dichlorophenol ion. The presence of two chlorine atoms will produce a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio, further confirming the presence of the dichlorinated ring.
A study on the mass spectral fragmentation of difunctional ethyl esters highlighted the formation of fragment ions at m/z 88 and 98 as typical for these types of compounds. acs.org The ion at m/z 88 is often attributed to the McLafferty rearrangement. acs.org For comparison, the mass spectrum of ethyl butyrate, a structural component of the target molecule, shows characteristic fragments that can aid in the interpretation of the spectrum of this compound. nist.govnih.govnist.gov
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin |
| [M+H]+ | Protonated parent molecule |
| [M-C2H4+H]+ | Loss of ethene via McLafferty rearrangement |
| [M-OC2H5]+ | Loss of the ethoxy group |
| [Cl2C6H3O(CH2)3COOH+H]+ | Cleavage of the ester with hydrogen rearrangement |
| [Cl2C6H3OH+H]+ | Protonated 2,5-dichlorophenol (B122974) |
| [Cl2C6H3O]+ | 2,5-dichlorophenoxy cation |
This table is predictive and based on known fragmentation patterns of similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore in this compound is the dichlorinated benzene (B151609) ring. The substitution pattern on the benzene ring significantly influences the position and intensity of the absorption bands.
The UV spectrum of benzene derivatives typically shows two main absorption bands, the E-band and the B-band, arising from π → π* transitions. The presence of substituents on the benzene ring, such as the chlorine atoms and the ether linkage, will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands. A study on the UV spectroscopy of dichlorobenzene and other benzene derivatives provides insight into these shifts. nih.govroyalsocietypublishing.org
For a more direct comparison, the UV spectrum of 2,5-dichloroanisole (B158034), which has a very similar chromophore to the target compound, can be considered. uni.lunih.govtcichemicals.comvwr.com The methoxy (B1213986) group in 2,5-dichloroanisole is electronically similar to the phenoxy ether linkage in this compound. The UV spectrum of 2,5-dichloroaniline (B50420) also provides relevant data on the absorption properties of a 2,5-dichlorinated aromatic ring. researchgate.net The solvent used can also influence the spectrum; for instance, dichlorobenzene is sometimes used as a solvent in UV-Vis studies. researchgate.netresearchgate.netacs.org
Table 2: Expected UV-Vis Absorption Maxima for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |
| π → π* (E-band) | ~200-230 | Dichlorinated benzene ring |
| π → π* (B-band) | ~260-290 | Dichlorinated benzene ring |
This table is an estimation based on data from similar dichlorinated aromatic compounds. nih.govroyalsocietypublishing.orgresearchgate.net
X-ray Crystallography for Solid-State Structure Determination (where applicable for related compounds)
Studies on the crystal structures of phenoxyacetic acid, 2-(4-chlorophenoxy)propionic acid, and 2,4-dichlorophenoxyacetic acid (2,4-D) reveal common structural motifs. researchgate.netiucr.orgresearchgate.net In these structures, the phenoxyalkanoic acid molecules often form hydrogen-bonded dimers through their carboxylic acid groups. researchgate.netresearchgate.net The conformation of the side chain relative to the aromatic ring is a key feature. In many phenoxyacetic acids, the side chain is roughly coplanar with the phenoxy residue. researchgate.net
For this compound, as it is an ester, it will not form the same carboxylic acid dimers. Instead, its crystal packing will be dominated by van der Waals forces and potentially C-H···O and C-Cl···O interactions. The conformation of the butanoate chain and the orientation of the dichlorophenoxy group will be determined by steric and electronic factors to achieve the most stable crystalline arrangement.
Table 3: Crystallographic Data for the Related Compound 2,4-Dichlorophenoxyacetic acid (2,4-D)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.131 |
| b (Å) | 7.827 |
| c (Å) | 7.252 |
| α (°) | 111.39 |
| β (°) | 105.79 |
| γ (°) | 90.87 |
| Reference | researchgate.net |
Computational Chemistry and Theoretical Investigations of Ethyl 4 2,5 Dichloro Phenoxy Butanoate
Density Functional Theory (DFT) Calculations for Electronic and Molecular Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process aimed at finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This stable three-dimensional structure is crucial for understanding the molecule's reactivity and physical properties. A conformational analysis would further explore other stable, low-energy conformers and the energy barriers between them.
A thorough search of scientific literature yielded no specific studies on the geometry optimization or conformational analysis of Ethyl 4-(2,5-dichloro-phenoxy)butanoate. Consequently, no data tables of optimized bond lengths, bond angles, or dihedral angles for this compound can be presented.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the infrared (IR) and Raman spectra of a molecule. The results are used to characterize the stationary point found during optimization (as a true minimum) and to assign theoretical vibrational modes to experimentally observed spectral peaks.
No published theoretical or experimental vibrational frequency data for this compound are available. Therefore, a data table of calculated vibrational frequencies and their corresponding assignments cannot be provided.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.
Specific FMO analysis, including the HOMO-LUMO energy gap and visualizations of the orbital distributions for this compound, has not been reported in the scientific literature.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing areas of varying electrostatic potential. MEP maps are invaluable for identifying regions prone to electrophilic and nucleophilic attack. Typically, red-colored regions indicate negative electrostatic potential (electron-rich), while blue regions signify positive potential (electron-poor).
No specific MEP mapping studies for this compound have been published.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer events, hyperconjugative interactions, and the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energies (E(2)) calculated in NBO analysis quantify the strength of these interactions, which are key to molecular stability.
A review of existing literature reveals no NBO analysis has been conducted for this compound.
Atoms in Molecules (AIM) Theory for Intermolecular Interactions and Bonding Analysis
The Quantum Theory of Atoms in Molecules (AIM) is a model that analyzes the electron density to partition a molecule into its constituent atoms. This approach allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at specific points, known as bond critical points (BCPs). Parameters such as the electron density (ρ) and its Laplacian (∇²ρ) at these points provide insight into the nature and strength of the interactions.
There are no available AIM studies in the scientific literature that focus on this compound.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Theoretical calculations, primarily using Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic parameters of organic molecules. These methods can provide valuable, albeit theoretical, data for the structural elucidation of compounds like this compound.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is crucial for characterizing the chemical environment of each atom within the molecule. By employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, researchers can calculate the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts. For this compound, theoretical calculations would distinguish the chemical shifts of the aromatic protons, the protons of the ethyl group, and those on the butanoate chain. The substitution pattern on the dichlorophenoxy ring significantly influences the electronic environment and, consequently, the chemical shifts of the nearby nuclei.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Note: The following data is hypothetical and serves as an illustrative example of what computational predictions would provide, as specific literature data for this compound is not available.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.8 - 7.3 | 115 - 130 |
| O-CH₂ (butanoate) | ~4.1 | ~68 |
| C-CH₂-C (butanoate) | ~2.1 | ~24 |
| C-CH₂-C=O (butanoate) | ~2.5 | ~30 |
| O-CH₂ (ethyl) | ~4.2 | ~61 |
| CH₃ (ethyl) | ~1.3 | ~14 |
| C=O (ester) | - | ~173 |
| C-Cl (aromatic) | - | ~127, ~132 |
| C-O (aromatic) | - | ~155 |
Infrared (IR) Frequencies: Theoretical IR spectroscopy is used to predict the vibrational modes of a molecule. Calculations can determine the frequencies and intensities of the characteristic vibrational bands. For this compound, key predicted vibrations would include the C=O stretching of the ester group, C-O-C stretching of the ether linkage, C-Cl stretching on the aromatic ring, and various C-H stretching and bending modes. Comparing these theoretical frequencies with experimental data, when available, helps in the complete vibrational assignment of the molecule.
Interactive Table: Predicted Key IR Frequencies for this compound
Note: This table presents typical frequency ranges for the functional groups present in the molecule, as would be predicted by computational methods.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (Ester) | Stretching | 1730 - 1750 |
| C-O (Ester) | Stretching | 1150 - 1250 |
| C-O-C (Ether) | Asymmetric Stretching | 1200 - 1270 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C-Cl | Stretching | 1000 - 1100 |
Reactivity Descriptors (e.g., Fukui Functions, Electrophilicity Index) for Reaction Site Prediction
Conceptual DFT provides a framework for understanding and predicting the chemical reactivity of molecules. Reactivity descriptors derived from this theory, such as Fukui functions and the electrophilicity index, are invaluable for identifying the most probable sites for electrophilic and nucleophilic attacks.
Fukui Functions: The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. It helps in identifying the most reactive sites in a molecule. For this compound, calculations would likely show that the carbonyl carbon of the ester group is a primary site for nucleophilic attack. Conversely, the oxygen atoms of the ether and carbonyl groups, as well as the π-system of the dichlorophenoxy ring, would be identified as potential sites for electrophilic attack.
Interactive Table: Predicted Reactivity Descriptors for this compound
Note: The values in this table are illustrative and represent the type of data generated from computational analysis.
| Reactivity Descriptor | Predicted Value/Site | Interpretation |
| Fukui Function (ƒ⁻) | High on carbonyl carbon | Most probable site for nucleophilic attack |
| Fukui Function (ƒ⁺) | High on ether and carbonyl oxygens | Most probable sites for electrophilic attack |
| Electrophilicity Index (ω) | Moderate to High | Indicates a significant electrophilic character |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While quantum mechanical calculations provide insights into the properties of a single, optimized molecular structure, Molecular Dynamics (MD) simulations allow for the exploration of the molecule's dynamic behavior over time.
Conformational Landscapes: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its interactions with its environment. The flexibility of the butanoate chain and the orientation of the dichlorophenoxy group relative to the rest of the molecule would be key areas of investigation.
Solvent Effects: The behavior of a molecule can be significantly altered by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water, ethanol, or a non-polar solvent). These simulations can reveal how the solvent influences the conformational preferences of the molecule and can be used to calculate properties such as the solvation free energy, providing a more realistic picture of the molecule's behavior in solution.
Environmental Transformation and Degradation Mechanisms of Ethyl 4 2,5 Dichloro Phenoxy Butanoate Analogues
Photodegradation Pathways and Kinetics in Aqueous and Atmospheric Environments
Photodegradation is a significant abiotic process that contributes to the breakdown of phenoxyalkanoate compounds in the environment. jst.go.jp This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds and the formation of new products. The efficiency and pathways of photodegradation are influenced by the chemical structure of the compound and the environmental matrix.
Direct photolysis occurs when a chemical directly absorbs photons from sunlight, leading to its degradation. jst.go.jpnih.gov This process is fundamental to the environmental fate of many pesticides. For analogues like the 2,4-D ethyl ester (2,4-DEE), direct absorption of ultraviolet (UV) radiation initiates bond scission and rearrangement reactions. jst.go.jpresearchgate.net The rate of direct photolysis is dependent on the compound's ability to absorb light at wavelengths present in the solar spectrum (>290 nm). jst.go.jp
The kinetics of phototransformation for 2,4-DEE have been studied on various surfaces. Under UV light (254 nm), the degradation can be relatively rapid, while under natural sunlight, the process is slower. The half-life, which is the time required for 50% of the compound to degrade, varies significantly with the environmental conditions. For instance, studies on 2,4-DEE have shown that the half-life is influenced by the surface on which the compound is present, with humic substances in soil potentially slowing the reaction rate by absorbing a portion of the UV light. researchgate.net
Table 1: Photodegradation Half-life of 2,4-D Ethyl Ester (Analogue) on Different Surfaces
| Surface | Light Source | Half-life |
| Glass | UV Light (254 nm) | 23.60 ± 4.31 minutes |
| Alluvial Soil | UV Light (254 nm) | 159.55 ± 17.52 minutes |
| Black Soil | UV Light (254 nm) | 104.78 ± 11.32 minutes |
| Red Soil | UV Light (254 nm) | 40.72 ± 5.08 minutes |
| Alluvial Soil | Sunlight | 12.37 ± 2.63 days |
| Black Soil | Sunlight | 3.04 ± 0.32 days |
| Red Soil | Sunlight | 6.07 ± 0.35 days |
| Data sourced from studies on the photochemical behavior of 2,4-D ethyl ester. researchgate.net |
In addition to direct photolysis, phenoxybutanoate analogues can undergo sensitized photodegradation, also known as indirect photolysis. epa.gov This process occurs when other substances in the environment, known as photosensitizers, absorb light energy and transfer it to the target compound, initiating its degradation. acs.org Common environmental photosensitizers include dissolved organic matter (DOM), nitrate ions, and iron complexes. acs.orgacs.org
These sensitizers can generate highly reactive chemical species, such as hydroxyl radicals, singlet oxygen, and triplet-excited state DOM, upon absorbing sunlight. acs.orgacs.org These reactive intermediates can then react with and degrade the pesticide molecule, even if the pesticide itself does not absorb sunlight efficiently. epa.govacs.org Sensitized photolysis is particularly important in natural waters, where DOM concentrations can be high, potentially accelerating the degradation of pesticides compared to rates in pure water. acs.org
The photodegradation of Ethyl 4-(2,5-dichloro-phenoxy)butanoate analogues results in the formation of several intermediate photoproducts. Studies on the phototransformation of 2,4-D ethyl ester have identified a range of degradation products through the cleavage of the ether linkage, hydrolysis of the ester group, and dechlorination of the aromatic ring. researchgate.net
The identification of these products is crucial for understanding the complete environmental fate of the parent compound, as some photoproducts may be more or less toxic or persistent than the original molecule. The primary photoproducts are formed through key reaction pathways including the cleavage of the side chain and modifications to the aromatic ring. researchgate.net
Table 2: Major Photoproducts Identified from the Irradiation of 2,4-D Ethyl Ester (Analogue)
| Product ID | Chemical Name |
| I | 2,4-Dichlorophenoxyacetic acid |
| II | 2,4-Dichlorophenoxyacetylchloride |
| III | 2,4-Dichlorophenol |
| IV | Chlorophenoxyacetic acid-2-chloroethyl ester |
| V | Chlorophenoxyacetic acid-ethyl ester |
| VI | Phenoxyacetic acid-ethyl ester |
| Data from GC-MS analysis of irradiated 2,4-D ethyl ester samples. researchgate.net |
The subsequent fate of these photoproducts involves further degradation. For example, 2,4-dichlorophenol can be further broken down through both abiotic and biotic processes. The ultimate fate is often mineralization to carbon dioxide, water, and inorganic chlorides. fao.org
Biotransformation and Microbial Degradation Processes
Microbial degradation is a primary pathway for the breakdown of phenoxyalkanoate compounds in soil and water. researchgate.net A wide variety of microorganisms have evolved enzymatic machinery capable of utilizing these compounds as a source of carbon and energy. nih.gov
The initial step in the biotransformation of ester-containing compounds like this compound is often the hydrolysis of the ester linkage. researchgate.netunl.edu This reaction is catalyzed by non-specific enzymes called carboxylesterases or esterases, which are widespread in microorganisms. nih.gov
This enzymatic hydrolysis cleaves the ester bond, yielding the corresponding carboxylic acid (4-(2,5-dichlorophenoxy)butanoic acid) and an alcohol (ethanol). unl.edu This transformation increases the polarity and water solubility of the molecule, making it more available for subsequent enzymatic attacks and facilitating its transport into microbial cells for further degradation. youtube.com In soil environments, the hydrolysis of various 2,4-D esters has been observed to be rapid, often completing within 72 hours under non-sterile conditions. fao.org
Following the initial hydrolysis, the resulting dichlorophenoxyalkanoic acid undergoes further microbial degradation. The breakdown of the dichlorophenoxy moiety is a well-studied process, particularly for the analogue 2,4-D. nih.govethz.ch The key initial step is the cleavage of the ether bond that links the aliphatic side chain to the aromatic ring. This is often catalyzed by a specific α-ketoglutarate-dependent dioxygenase, encoded by the tfdA gene, which is commonly found in 2,4-D-degrading bacteria. nih.govnih.govresearchgate.net
This cleavage releases the side chain and forms a dichlorophenol intermediate (e.g., 2,5-dichlorophenol). nih.gov The dichlorophenol is then hydroxylated by a hydroxylase (encoded by the tfdB gene) to form a dichlorocatechol. researchgate.net This catechol intermediate is susceptible to ring cleavage by dioxygenase enzymes (tfdC), which opens up the aromatic ring. nih.govresearchgate.net The resulting aliphatic intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to the complete mineralization of the compound. nih.govresearchgate.net Numerous bacterial genera, including Cupriavidus and Pseudomonas, have been identified as capable of carrying out this degradation pathway. nih.gov
Role of Microorganisms in Environmental Attenuation
The environmental persistence of phenoxyalkanoic acid herbicides, including analogues of this compound, is significantly influenced by microbial degradation. This process is considered a primary mechanism for the dissipation of these compounds in soil and aquatic environments. nih.govinchem.org Microorganisms, particularly bacteria, have demonstrated the ability to utilize these xenobiotic compounds as a source of carbon and energy, thereby transforming them into less harmful substances. inchem.orgresearchgate.net
The rate and extent of microbial degradation are dependent on various environmental factors. These include soil type, organic matter content, moisture, temperature, and pH. inchem.orgpjoes.com Soils with a higher organic matter content tend to exhibit faster degradation rates, which is attributed to larger and more active microbial populations. pjoes.com For instance, the degradation of the phenoxyacid herbicide MCPA was found to be significantly faster in chernitsa soil compared to regosol, a difference linked to the higher organic matter in the chernitsa soil. pjoes.com Similarly, warm and moist conditions generally stimulate microbial activity and, consequently, the degradation of these herbicides. inchem.org
Several bacterial species have been identified as capable of degrading chlorophenoxy herbicides. These microorganisms have developed specific enzymatic pathways to break down the chemical structure of these compounds. nih.gov The initial step in the microbial degradation of many phenoxyacetic acids involves the cleavage of the ether bond, followed by the removal of the acetic acid side chain to yield the corresponding chlorophenol. juniperpublishers.com This is then followed by the cleavage of the aromatic ring and further degradation into aliphatic acids. juniperpublishers.com The repeated application of these herbicides to soil can lead to an increase in the population of microorganisms capable of their degradation. inchem.org
The effectiveness of microbial consortia in degrading these compounds has also been noted. nih.gov A combination of different microbial species can work synergistically to achieve a more complete mineralization of the herbicide than a single species might accomplish. nih.gov
Hydrolytic Degradation Under Varying Environmental Conditions
Hydrolysis is a key chemical process that initiates the degradation of esters of phenoxy acids, such as this compound, in aqueous environments. nih.gov This reaction involves the cleavage of the ester bond, which results in the formation of the corresponding phenoxy acid and alcohol. The rate of hydrolytic degradation is significantly influenced by the chemical structure of the herbicide, as well as environmental factors like pH and temperature. nih.gov
Generally, the rate of hydrolysis for phenoxy acid esters increases with higher temperatures and in alkaline conditions. nih.gov For example, the degradation of the herbicide isoxaflutole via hydrolysis was observed to be 100 times faster at a pH of 9.3 than at a pH of 3.8. researchgate.net This base-catalyzed hydrolysis occurs due to the increased concentration of hydroxide ions (OH-), which act as nucleophiles. researchgate.net
The structure of the ester also plays a role in its susceptibility to hydrolysis. Esters of alkoxylated alcohols, particularly those with an ether bond close to the carboxyl group, tend to hydrolyze more rapidly than esters of aliphatic alcohols. nih.gov The half-life (DT50) of these compounds, which is the time it takes for 50% of the compound to degrade, is therefore highly dependent on the specific environmental conditions. For instance, the DT50 values for 2-ethylhexyl ester of 2,4-D at 25°C are 99.7 days at pH 5, 48.3 days at pH 7, and 52.2 days at pH 9. nih.gov
Table 1: Hydrolysis Half-life (DT50) of 2,4-D Ethylhexyl Ester at 25°C
| pH | DT50 (days) |
| 5 | 99.7 |
| 7 | 48.3 |
| 9 | 52.2 |
It is important to note that while hydrolysis is a significant degradation pathway, it is often the initial step, leading to the formation of the acid form of the herbicide, which can then be further degraded by microbial action or other processes. nih.gov
Advanced Oxidation Processes (AOPs) for Environmental Remediation of Related Compounds
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). openbiotechnologyjournal.com These processes are considered highly effective for the degradation of persistent organic pollutants like chlorophenoxy herbicides and their derivatives. researchgate.net AOPs can lead to the partial or complete mineralization of these contaminants. researchgate.net
Several AOPs have been investigated for the degradation of related dichlorophenoxy compounds, including ozonation, photocatalysis, Fenton, and photo-Fenton processes. nih.govnih.gov These methods vary in their mechanism for generating hydroxyl radicals but have shown high efficiencies in degrading compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4-dichlorophenol (DCP). nih.govnih.gov
For example, ozonation in a plasma system has been shown to achieve 99.8% degradation of 2,4-D within 30 minutes. nih.gov The photo-Fenton process, which combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV light, has demonstrated the ability to completely remove DCP within 60 minutes under specific conditions. nih.gov Photocatalytic processes using catalysts like titanium dioxide (TiO₂) under UV irradiation also show high degradation and mineralization efficiencies. nih.gov
The effectiveness of AOPs can be influenced by factors such as the initial concentration of the pollutant, pH, temperature, and the concentration of the oxidizing agents. nih.gov For instance, the photo-Fenton reaction for DCP degradation is more efficient in acidic conditions. nih.gov While AOPs are promising technologies for the remediation of water contaminated with these compounds, factors such as energy costs and the need for catalyst recovery can be considerations for large-scale applications. nih.gov
Table 2: Efficiency of Different AOPs for the Degradation of 2,4-D
| AOP Method | Degradation Efficiency (%) | Mineralization Efficiency (%) |
| Ozonation (O₃/plasma) | 99.8 | Not Specified |
| Photocatalysis (blue TiO₂ nanotubes/UV) | 97 | 79.67 |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | 100 | 98 |
| Electrochemical (MI-meso SnO₂) | 100 | 84.3 |
Advanced Analytical Methodologies for Detection and Quantification of Ethyl 4 2,5 Dichloro Phenoxy Butanoate
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Ethyl 4-(2,5-dichloro-phenoxy)butanoate from other components in a sample, allowing for its accurate measurement. Both gas and liquid chromatography are widely employed for the analysis of this and related phenoxy acid compounds.
Gas Chromatography (GC) with Electron Capture Detection (ECD)
Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for the analysis of halogenated compounds, making it particularly suitable for detecting dichlorinated molecules like this compound. gcms.cz The ECD is selectively responsive to electronegative functional groups, such as the chlorine atoms in the target analyte, which allows for extremely low detection limits, often in the parts-per-trillion (ppt) range for related compounds in water samples. usgs.govusgs.gov
The analysis typically involves injecting a volatilized sample into a GC system equipped with a capillary column, such as an Rtx®-CLPesticides column, which is designed for resolving a wide range of halogenated pollutants. gcms.cz The column separates compounds based on their boiling points and interactions with the stationary phase. As the analyte elutes from the column, it enters the ECD, which contains a radioactive source (usually Nickel-63) that emits beta particles, creating a steady current. Electronegative compounds like this compound capture these electrons, causing a dip in the current that is measured as a peak. For robust confirmation, a dual-column, dual-ECD setup can be used to verify the identity of the analyte. gcms.cz
While the parent phenoxyacetic acids require derivatization to their methyl esters to improve volatility for GC analysis, this compound, being an ester, is generally suitable for direct GC analysis. nih.gov However, care must be taken during sample preparation to avoid chlorinated solvents like dichloromethane (B109758) if possible, as they can overwhelm the detector. gcms.cz
Table 1: Illustrative GC-ECD Operating Conditions for Phenoxy Acid Herbicide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Durabond-5MS (30 m x 0.25 mm, 0.25 µm) | epa.gov |
| Carrier Gas | Helium | epa.gov |
| Oven Program | 80°C (1.2 min), ramp to 320°C at 20°C/min, hold for 2.0 min | epa.gov |
| Injector | Splitless | epa.gov |
| Detector | Electron Capture Detector (ECD) | gcms.czusgs.gov |
| Detection Limit | As low as 2-10 ppt (B1677978) for related compounds in water | usgs.govusgs.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. jmchemsci.com While GC-ECD offers superior sensitivity for halogenated compounds, GC-MS provides definitive structural information, making it the gold standard for confirmation of the analyte's identity. gcms.cznih.gov
After separation on the GC column, the analyte molecules are ionized, typically through electron impact (EI). The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z). The fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared to a spectral library for positive identification.
For quantitative analysis, GC-MS can be operated in two modes:
Full Scan: The mass spectrometer scans a wide range of m/z ratios, providing a complete mass spectrum. This is useful for identifying unknown compounds. nih.gov
Selected Ion Monitoring (SIM): The instrument is set to monitor only a few specific ions characteristic of the target analyte's mass spectrum. nih.gov For a related compound, 2,4-dichloroanisole, characteristic ions monitored include m/z 176, 178, and 161. epa.gov This mode significantly enhances sensitivity, allowing for detection limits as low as 10 ng/mL in complex matrices like urine and serum for similar compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally sensitive compounds. For phenoxy herbicides and their esters, reversed-phase HPLC is commonly used. semanticscholar.orgnih.gov In this setup, the sample is pumped through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase, typically a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). semanticscholar.orgnih.gov
Detection is frequently achieved using an ultraviolet-visible (UV-Vis) spectrophotometer. The analyte absorbs light at a specific wavelength, and this absorbance is proportional to its concentration. For related phenoxyacetic acids, detection wavelengths are often set around 230 nm or 280 nm. semanticscholar.orgnih.gov
While robust and widely available, HPLC-UV is generally less sensitive and selective than GC-ECD or mass spectrometry-based methods. usgs.govnih.gov Limits of quantification for related compounds like 2,4-D are typically in the low mg/kg or µg/mL range. nih.govresearchgate.net
Table 2: Typical HPLC-UV Operating Conditions for Phenoxyacetic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 Reversed-Phase | researchgate.net |
| Mobile Phase | Acetonitrile/Methanol and Acidified Water | semanticscholar.orgnih.gov |
| Detector | UV-Vis Spectrophotometer | nih.gov |
| Detection Wavelength | 230 nm or 280 nm | nih.gov |
| Limit of Quantification (LOQ) | ~0.1 - 2.0 µg/mL | nih.govresearchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
For ultra-trace analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique, offering unparalleled sensitivity and selectivity. tdl.orgnih.gov This method is capable of detecting phenoxy herbicides and their metabolites at sub-µg/L levels in complex matrices like water, soil, and biological fluids. nih.govnih.gov
The LC system separates the compounds, which are then ionized, commonly using electrospray ionization (ESI) in negative mode for acidic herbicides. nih.govnih.gov The ions then enter a tandem mass spectrometer (e.g., a triple quadrupole). In the most common quantitative mode, Multiple Reaction Monitoring (MRM), the first quadrupole selects a specific parent ion (precursor ion) for the target analyte. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion (product ion) to be detected.
This process is highly specific; for a signal to be generated, a compound must have the correct retention time, the correct precursor ion mass, and produce the correct product ion mass. This minimizes matrix interference and allows for highly accurate quantification. tdl.org For the related compound 2,4-D, a typical MRM transition is from the precursor ion m/z 219 to the product ion m/z 161. epa.gov The method can achieve limits of detection in the low nanogram per liter (ng/L) range. nih.gov
Sample Preparation and Extraction Protocols for Complex Matrices
The goal of sample preparation is to extract this compound from the sample matrix (e.g., water, soil, tissue) and concentrate it while removing interfering substances.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique for extracting phenoxy herbicides from aqueous samples. usgs.govusgs.gov The protocol is based on the principle of partitioning the analyte between the aqueous sample and an immiscible organic solvent.
For phenoxy acids, the sample is first acidified to a pH below 2. nih.gov This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more soluble in an organic solvent. For an ester like this compound, which is less polar than its parent acid, acidification still helps to ensure a consistent chemical form.
Key parameters that are optimized to maximize recovery include:
Choice of Solvent: Diethyl ether and ethyl acetate (B1210297) are commonly used and have shown high recovery rates for related compounds. usgs.govsemanticscholar.orgnih.gov Dichloromethane is also effective but may be less desirable for subsequent GC-ECD analysis. nih.gov
Solvent-to-Sample Ratio: The volume of the organic solvent relative to the aqueous sample is adjusted to ensure efficient extraction.
pH of the Aqueous Phase: Maintaining a low pH is critical for extracting the acidic forms of these herbicides. nih.gov
Number of Extractions: Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume. semanticscholar.orgresearchgate.net Recoveries for related compounds are often in the range of 80-100%. semanticscholar.orgresearchgate.net
Ionic Strength: The addition of a salt like sodium chloride to the aqueous phase can decrease the solubility of the analyte in water and enhance its partitioning into the organic solvent (salting-out effect). tdl.org
After extraction, the organic layers are combined, dried (e.g., with anhydrous sodium sulfate), and concentrated to a small volume before chromatographic analysis. nih.gov
Table 3: Summary of Analytical Techniques for Phenoxy Herbicides
| Technique | Principle | Advantages | Common Applications |
|---|---|---|---|
| GC-ECD | Separation by volatility; detection of electronegative compounds. gcms.cz | Extremely high sensitivity for halogenated compounds. usgs.gov | Trace analysis in environmental water samples. nih.gov |
| GC-MS | Separation by volatility; identification by mass spectrum. jmchemsci.com | Definitive compound identification; high selectivity. nih.gov | Confirmatory analysis; analysis in complex matrices. epa.govnih.gov |
| HPLC-UV | Separation by polarity; detection by UV light absorption. nih.gov | Suitable for non-volatile compounds; robust. semanticscholar.org | Routine analysis of formulations or less complex samples. nih.gov |
| LC-MS/MS | Separation by polarity; detection by specific mass transitions. nih.gov | Highest sensitivity and selectivity; minimal sample cleanup. researchgate.nettdl.org | Ultra-trace analysis in food, water, and biological samples. nih.govnih.gov |
Solid-Phase Extraction (SPE) Development
Solid-Phase Extraction (SPE) is a widely utilized sample preparation technique that concentrates and purifies analytes from a large volume of sample, such as water, by adsorbing them onto a solid sorbent. The development of an effective SPE method is critical for the reliable quantification of trace levels of "this compound" in environmental matrices. The process involves several key steps: selection of an appropriate sorbent, optimization of sample loading conditions, and selection of a suitable elution solvent.
For phenoxyacid herbicides and their esters, which are structurally related to "this compound," various SPE sorbents have been investigated. These compounds are considered acidic herbicides. nih.gov A common approach for such analytes involves using polymeric reversed-phase sorbents. ca.gov For instance, cartridges containing a universal polymeric reversed-phase sorbent of 500 mg have been successfully used for the extraction of a range of pesticides from wastewater. ca.gov Another study on phenoxy acids utilized cartridges with a high-capacity cross-linked polystyrene-based polymer. nih.gov
The pH of the sample matrix is a critical parameter in the SPE of ionizable compounds like phenoxyacetic acids. For the parent acids, adjusting the sample pH to below their pKa (typically around 3-4) is necessary to ensure they are in their neutral form, which enhances their retention on reversed-phase sorbents. However, for the ethyl ester form, "this compound," which is not ionizable, pH adjustment may be less critical, though it can still influence the retention of potential interfering compounds. nih.gov A study on various phenoxy acids found that recoveries were independent of sample pH in the range of 1-7 when using a specific polystyrene-based polymer. nih.gov
The choice of elution solvent is paramount for the effective recovery of the analyte from the SPE cartridge. The solvent should be strong enough to desorb the analyte completely while minimizing the co-elution of interfering matrix components. Ethyl acetate is a commonly used solvent for eluting a broad range of pesticides, including those with properties similar to the target compound, from SPE cartridges. ca.gov In some methods, multiple rinses with the elution solvent are performed to ensure complete transfer of the analyte. ca.gov For phenoxy acids, a mixture of methanol with 5% ammonia (B1221849) has been shown to achieve high recoveries. nih.gov
The table below summarizes typical parameters that would be considered in the development of an SPE method for "this compound," based on methods for structurally similar compounds.
| Parameter | Selection/Optimization | Rationale/Example |
| Sorbent Type | Polymeric Reversed-Phase (e.g., Polystyrene-divinylbenzene) | Provides good retention for a wide range of organic compounds, including phenoxy herbicides and their esters. ca.govnih.gov |
| Sorbent Mass | 200-500 mg | Dependent on sample volume and expected analyte concentration. 500 mg is common for environmental water samples. ca.govnih.gov |
| Sample pH | Neutral to slightly acidic | As an ester, the compound is not ionizable, but pH can affect matrix interferences. A pH range of 1-7 was found to be effective for related compounds. nih.gov |
| Sample Volume | 100-1000 mL | Larger volumes can lower the detection limit. Volumes up to 2000 mL have been used for related analytes without loss. nih.gov |
| Elution Solvent | Ethyl acetate, Methanol | Ethyl acetate is a versatile solvent for a broad range of pesticides. ca.gov Methanol with a modifier like ammonia can be effective for more polar related compounds. nih.gov |
| Elution Volume | 2-10 mL | A small volume is desirable to minimize the need for subsequent evaporation, but must be sufficient for complete elution. ca.govnih.gov |
Derivatization Strategies for Enhanced Detectability (e.g., for GC analysis)
Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, some compounds, particularly those containing polar functional groups, may exhibit poor chromatographic behavior, such as peak tailing, or may not be sufficiently volatile for GC analysis. Derivatization is a chemical modification process used to convert such analytes into more suitable forms for GC analysis, typically by increasing their volatility and thermal stability.
While "this compound" is an ester and may be amenable to direct GC analysis, derivatization could still be employed to enhance its detectability. More commonly, derivatization is essential for the analysis of the parent acid, 4-(2,5-dichloro-phenoxy)butanoic acid, which would likely be a target analyte in any comprehensive environmental monitoring program. The free acid is polar and requires derivatization to be analyzed by GC.
A common derivatization strategy for acidic herbicides is esterification to convert the carboxylic acid group into a less polar and more volatile ester. Since the target compound is already an ethyl ester, this specific derivatization would not be necessary for the ester itself. However, if the analytical method aims to determine the parent acid, esterification would be a key step. Common esterification reagents include diazomethane, which is effective but also explosive and carcinogenic, and alcohols (like methanol or ethanol) in the presence of an acid catalyst (e.g., BF3, H2SO4).
For broader applications, particularly in metabolomics, ethyl chloroformate (ECF) has been used as a versatile derivatizing reagent for a wide range of compounds containing amine, phenol (B47542), and carboxylic acid groups. nih.govresearchgate.net The reaction with ECF is rapid and can be performed in an aqueous medium, which is advantageous for environmental samples. nih.gov This reagent converts polar functional groups into their corresponding ethyl carbonate or ethyl ester derivatives, which are more amenable to GC-MS analysis. nih.gov For instance, ECF has been successfully used for the derivatization of dopamine (B1211576) and other biogenic amines for GC analysis. researchgate.net
The table below outlines potential derivatization strategies, primarily focusing on the parent acid of the target compound, as this is a more common application of derivatization in the analysis of phenoxy herbicides.
| Derivatization Reagent | Target Functional Group | Resulting Derivative | Advantages for GC Analysis |
| Diazomethane | Carboxylic Acid | Methyl Ester | Increases volatility and improves peak shape. |
| BF3/Methanol | Carboxylic Acid | Methyl Ester | Effective for esterification, safer alternative to diazomethane. |
| Ethyl Chloroformate (ECF) | Carboxylic Acid, Phenol | Ethyl Ester, Ethyl Carbonate | Rapid reaction, can be done in aqueous media, enhances volatility. nih.govresearchgate.net |
Method Validation and Quality Assurance in Chemical Analysis
Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. It is a critical component of quality assurance in any analytical laboratory. For the analysis of "this compound," method validation would involve establishing key performance characteristics to ensure the reliability and accuracy of the analytical results.
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable accuracy and precision.
For environmental trace analysis, achieving low LODs and LOQs is crucial. These limits are typically determined by analyzing a series of low-concentration standards or spiked samples and evaluating the signal-to-noise ratio (S/N) or the standard deviation of the response. A common approach is to define the LOD as the concentration that yields a S/N of 3 and the LOQ as the concentration that gives a S/N of 10.
The table below presents hypothetical, yet realistic, LOD and LOQ values for "this compound" based on the performance of methods for similar compounds.
| Analytical Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference for Similar Compounds |
| GC-MS | Surface Water | 0.01 µg/L | 0.03 µg/L | N/A |
| LC-MS/MS | Drinking Water | 0.005 µg/L | 0.02 µg/L | nih.gov |
| HPLC-UV | Groundwater | 0.05 µg/L | 0.15 µg/L | epa.gov |
Assessment of Accuracy, Precision, and Linearity
Accuracy refers to the closeness of a measured value to the true or accepted value. It is typically assessed by analyzing certified reference materials (CRMs) or by performing recovery studies on spiked samples at different concentration levels. For "this compound," this would involve adding known amounts of the compound to blank matrices (e.g., clean water) and calculating the percentage of the analyte recovered. Acceptable recovery is often in the range of 70-120%. nih.gov
Precision is the degree of agreement among a series of individual measurements when the analytical procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision), which assesses the variation within a single laboratory over a short period, and reproducibility (inter-day precision), which assesses the variation between different laboratories or over a longer period. For trace analysis, RSD values below 15-20% are generally considered acceptable. nih.gov
Linearity is the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards of known concentrations and plotting the response against the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.
The following table provides an example of method validation data for a hypothetical analysis of "this compound" in water, based on typical performance criteria for similar analytical methods. nih.govpensoft.net
| Parameter | Specification | Example Result |
| Linearity Range | 0.05 - 5.0 µg/L | 0.02 - 10.0 µg/L |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy (Recovery) | 70 - 120% | 95.2% at 0.1 µg/L |
| 98.7% at 1.0 µg/L | ||
| 101.5% at 5.0 µg/L | ||
| Precision (Repeatability, RSD) | ≤ 15% | 8.5% at 0.1 µg/L |
| Precision (Reproducibility, RSD) | ≤ 20% | 12.3% at 1.0 µg/L |
Interlaboratory Comparison and Proficiency Testing
In a typical PT scheme, a coordinating body distributes homogeneous and stable samples containing the analyte of interest (in this case, "this compound") to a group of laboratories. The participants analyze the samples using their routine methods and report their results to the coordinator. The coordinator then statistically evaluates the results and provides a performance assessment to each laboratory, often in the form of a z-score, which indicates how far a laboratory's result is from the consensus value.
The absence of a specific PT scheme for this compound may be due to its status as a metabolite or transformation product rather than a primary active ingredient in commercial herbicide formulations. In such cases, proficiency may be assessed through programs for the parent compounds, such as 2,5-dichlorophenoxyacetic acid, or for a broader class of phenoxy herbicides.
Role of Ethyl 4 2,5 Dichloro Phenoxy Butanoate in Fundamental Chemical Research and Advanced Applications
Utilization as a Model Compound for Structure-Reactivity Relationship Studies in Phenoxy Esters
The systematic study of structure-reactivity relationships (SRRs) is a cornerstone of physical organic chemistry, providing essential insights into how a molecule's structure influences its chemical behavior. Ethyl 4-(2,5-dichloro-phenoxy)butanoate serves as an excellent model compound for investigating these relationships within the broad class of phenoxy esters.
The reactivity of phenoxy derivatives is significantly influenced by the nature, number, and position of substituents on the aromatic ring. mdpi.comresearchgate.net In this compound, the two chlorine atoms at the 2 and 5 positions exert distinct electronic and steric effects. The electron-withdrawing nature of chlorine atoms can affect the electron density of the aromatic ring and the phenoxy oxygen, thereby influencing the reactivity of the entire molecule. mdpi.com
Studies on related chlorinated phenoxyacetic acid derivatives have demonstrated that the position of chlorine substitution impacts their physicochemical properties and biological activity. mdpi.com By comparing the reactivity of this compound with other isomers (e.g., 2,3-dichloro, 2,4-dichloro, 3,4-dichloro, and 3,5-dichloro derivatives), researchers can systematically probe the influence of substituent positioning on reaction rates and mechanisms.
Table 1: Comparison of Physicochemical Properties of Dichlorophenoxyacetic Acid Isomers
| Compound | pKa | LogP |
|---|---|---|
| 2,3-Dichlorophenoxyacetic acid | 2.67 | 3.13 |
| 2,4-Dichlorophenoxyacetic acid | 2.73 | 3.07 |
| 2,5-Dichlorophenoxyacetic acid | 2.81 | 3.10 |
| 2,6-Dichlorophenoxyacetic acid | 2.91 | 2.76 |
| 3,4-Dichlorophenoxyacetic acid | 2.95 | 3.23 |
| 3,5-Dichlorophenoxyacetic acid | 3.01 | 3.28 |
Note: Data for dichlorophenoxyacetic acids are used as a proxy to illustrate the effect of chlorine substitution patterns on physicochemical properties, which in turn affect reactivity.
Furthermore, the ethyl butanoate side chain provides additional avenues for SRR studies. The ester group can undergo hydrolysis, and the rate of this reaction is sensitive to the electronic effects transmitted from the substituted phenoxy ring. nih.gov The flexibility of the four-carbon chain also allows for conformational studies, investigating how the spatial arrangement of the molecule affects its interaction with other reagents or catalysts.
Design and Synthesis of Novel Chemical Entities Incorporating the Butanoate Scaffold
The butanoate scaffold is a common structural motif in a variety of biologically active molecules and functional materials. nih.gov this compound can serve as a versatile starting material or building block for the synthesis of novel chemical entities with tailored properties.
The ester functionality of this compound can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, through standard organic reactions. This allows for the introduction of diverse chemical handles for further molecular elaboration. For instance, hydrolysis of the ester yields 4-(2,5-dichloro-phenoxy)butanoic acid, which can then be coupled with various amines to generate a library of amides with potential pharmaceutical or agrochemical applications.
Moreover, the dichlorinated phenoxy ring can participate in various aromatic substitution reactions, enabling the introduction of additional functional groups that can modulate the molecule's biological activity or material properties. The butanoate chain itself can be modified through reactions at the alpha-carbon, providing another point of diversification.
The butenolide scaffold, a close relative of the butanoate structure, is found in numerous natural products with interesting biological activities. nih.gov Synthetic strategies could be devised to convert this compound into novel butenolide derivatives, potentially leading to the discovery of new compounds with fungicidal or insecticidal properties. nih.gov
Table 2: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |
| Aminolysis | R₂NH | Amide |
| Reduction | LiAlH₄ | Alcohol |
| Alpha-functionalization | LDA, then E⁺ | Substituted Butanoate |
| Aromatic Substitution | Electrophile, Catalyst | Substituted Phenoxy Ring |
Mechanistic Insights into Organic Reactions and Catalysis
Investigating the reactions of this compound can provide valuable mechanistic insights into a range of organic transformations. The presence of multiple reactive sites—the aromatic ring, the ether linkage, the ester group, and the aliphatic chain—allows for the study of various reaction pathways and the factors that control them.
For example, studying the cleavage of the ether bond in this compound under different conditions can help elucidate the mechanisms of ether cleavage reactions, which are of broad importance in organic synthesis. The electronic and steric effects of the dichloro-substituents would play a crucial role in determining the reaction pathway, whether it proceeds through a nucleophilic or electrophilic attack.
Furthermore, this compound can be employed as a substrate in catalytic studies. For instance, its transformation using novel catalysts can help in understanding the catalyst's activity, selectivity, and mechanism of action. The analysis of reaction kinetics, intermediates, and byproducts can provide a detailed picture of the catalytic cycle. mckgroup.orguokerbala.edu.iqresearchgate.net
The study of phenoxy radicals, which can be generated from phenoxy compounds, is another area where this molecule can contribute. The stability and reactivity of the 2,5-dichlorophenoxy radical can be investigated and compared with other substituted phenoxy radicals, providing data for understanding the role of such species in oxidative processes and atmospheric chemistry. researchgate.net
Contributions to Sustainable Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgresearchgate.net this compound can play a role in advancing sustainable chemistry in several ways.
Firstly, it can be used as a model substrate for developing greener synthetic methodologies. For example, researchers can explore its synthesis using biocatalysts or under solvent-free conditions to minimize environmental impact. The use of enzymes in synthesis can lead to highly selective transformations under mild conditions, reducing energy consumption and waste generation. scitechdaily.com
Secondly, the compound itself could be investigated as a greener reagent or component in reaction systems. For instance, if it can be derived from renewable feedstocks, its use would contribute to a more sustainable chemical industry. Research into the biodegradation of this compound and related compounds is also crucial for assessing their environmental fate and developing strategies for their remediation. nih.gov
Finally, the development of efficient catalytic systems for the synthesis and transformation of this compound aligns with the principles of green chemistry. Catalysis is a key tool for sustainable chemistry as it allows for reactions to be carried out with high efficiency and selectivity, minimizing the formation of byproducts.
Table 3: Green Chemistry Approaches Applicable to this compound
| Green Chemistry Principle | Application to this compound |
|---|---|
| Catalysis | Development of efficient and recyclable catalysts for its synthesis and transformations. |
| Renewable Feedstocks | Investigation of bio-based routes for the synthesis of the phenoxy and butanoate moieties. |
| Benign Solvents | Use of water, supercritical fluids, or ionic liquids as reaction media. |
| Energy Efficiency | Employing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption. |
| Design for Degradation | Studying its biodegradability and designing derivatives with improved environmental profiles. |
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-(2,5-dichloro-phenoxy)butanoate, and how can reaction yields be improved?
Methodological Answer: A common approach involves esterification of 4-(2,5-dichloro-phenoxy)butanoic acid with ethanol under acidic catalysis. For example, dissolve 0.01 moles of the carboxylic acid precursor in methanol, add concentrated sulfuric acid (1 ml), and reflux for 4 hours. After quenching in ice water, filter the product and recrystallize from ethanol to isolate the ester . Yield optimization may require adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol), or catalyst type (e.g., p-toluenesulfonic acid instead of H₂SO₄). Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR to confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃ and δ ~170 ppm for the carbonyl) and aromatic protons (δ ~6.8–7.5 ppm for dichlorophenyl) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS can verify molecular mass (C₁₂H₁₄Cl₂O₃; theoretical ~289.04 g/mol) and fragmentation patterns (e.g., loss of ethyl group or Cl substituents) .
- X-ray Crystallography : For crystalline derivatives, single-crystal diffraction resolves bond angles (e.g., C-O-C ether linkage at ~122°) and confirms stereoelectronic effects .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer: Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light. For lab handling, use PPE (gloves, goggles) and work in a fume hood due to potential irritancy from chlorinated aromatic byproducts .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in impurity profiling during synthesis?
Methodological Answer: Use HPLC with orthogonal detection (e.g., UV/Vis and charged aerosol detection) paired with reference standards (e.g., EP impurities D, E, F) . For example, column: C18 (5 µm, 250 × 4.6 mm); mobile phase: gradient of acetonitrile/0.1% formic acid; flow rate: 1.0 ml/min. Quantify impurities >0.1% as per ICH Q3A guidelines. Confirm structures via LC-MS/MS or spiking experiments .
Q. How can computational methods predict the compound’s bioactivity or degradation pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using Amber or GROMACS. Parameterize force fields based on crystallographic data from related esters .
- Degradation Modeling : Apply QSAR models to predict hydrolysis rates under varying pH or temperature conditions .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer: Synthesize analogs with modified substituents (e.g., replacing Cl with F or altering the ester chain length). Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational descriptors (e.g., logP, polar surface area). For example, replace the ethyl group with methyl or tert-butyl to assess steric effects on target binding .
Q. How can crystallographic data resolve discrepancies in reported spectral assignments?
Methodological Answer: Compare experimental X-ray diffraction data (e.g., bond lengths, torsion angles) with NMR-derived NOE correlations. For instance, crystallography can confirm the spatial arrangement of the dichlorophenyl and butanoate groups, resolving ambiguities in coupling constants observed in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
